Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate
Description
Historical Development and Classification in Organotrifluoroborate Chemistry
The discovery of organotrifluoroborates dates to the 1960s, with early syntheses involving reactions of dihaloorganoboranes or tin-based intermediates. However, their practical utility remained limited until the 1990s, when Vedejs and colleagues demonstrated a streamlined synthesis using potassium bifluoride (KHF₂) to convert boronic acids into stable organotrifluoroborate salts. This method, applicable to diverse substrates, enabled large-scale production and facilitated the classification of organotrifluoroborates as a distinct subclass of organoboron reagents.
This compound emerged from efforts to functionalize borates with nitrogen-containing heterocycles. Its development paralleled the growing recognition of organotrifluoroborates as superior alternatives to boronic acids in metal-catalyzed cross-coupling reactions due to their resistance to proto-deboronation. The compound’s classification as a cation-functionalized organotrifluoroborate distinguishes it from simpler aryl or alkyl variants, as its pyrrolidinium moiety introduces both steric and electronic modifications to the borate center.
Nomenclature and Chemical Identity
The IUPAC name This compound systematically describes its structure: a boron atom bonded to three fluorine atoms and a methyl group attached to a pyrrolidinium ring. Its molecular formula, C₅H₁₁BF₃N, corresponds to a molecular weight of 152.95 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1686150-29-7 |
| SMILES | B-(F)(F)F |
| InChI Key | IYJIUAKWLMMDRX-UHFFFAOYSA-N |
The compound’s crystalline solid form and 97% purity in commercial preparations ensure consistent performance in synthetic applications.
Structural Position within Organotrifluoroborate Compounds
Organotrifluoroborates share the general formula [RBF₃]⁻, where R represents organic groups ranging from aryl to alkyl chains. This compound occupies a unique niche due to its cationic pyrrolidinium-methyl substituent, which enhances solubility in polar solvents and modifies reactivity patterns. Comparative analysis with other organotrifluoroborates reveals distinct structural and functional attributes:
| R Group | Example Compound | Key Properties |
|---|---|---|
| Aryl | K[PhBF₃] | Air-stable, cross-coupling |
| Alkyl | K[CH₂BF₃] | Hydrolytically sensitive |
| Pyrrolidinium-methyl | [C₅H₁₁BF₃N]⁻ | High ionic conductivity |
The pyrrolidinium group’s positive charge facilitates interactions with anions in electrolyte systems, while the trifluoroborate component stabilizes the structure against degradation.
Properties
IUPAC Name |
trifluoro(pyrrolidin-1-ium-1-ylmethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BF3N/c7-6(8,9)5-10-3-1-2-4-10/h1-5H2/q-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJIUAKWLMMDRX-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C[NH+]1CCCC1)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate, with the CAS number 1686150-29-7, is a compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological applications, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBFN
- Molecular Weight : 152.95 g/mol
- Storage Conditions : Requires an inert atmosphere at temperatures between 2-8°C.
This compound acts as a zwitterionic compound, which influences its solubility and interaction with biological membranes. The trifluoroborate moiety is known to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on related pyrrolidine derivatives have shown efficacy against various bacterial strains, suggesting a potential role for this compound in developing new antimicrobial agents .
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. Compounds with similar structures have demonstrated activity against human tumor cell lines, particularly in renal and breast cancer models . The mechanism may involve the induction of apoptosis or inhibition of cell proliferation through interference with signaling pathways.
Case Studies
Pharmacological Applications
The unique properties of this compound make it a candidate for various pharmacological applications:
- Antimicrobial Agents : Potential development as a new class of antibiotics.
- Anticancer Drugs : Further research could lead to novel treatments for specific cancers.
- Drug Delivery Systems : Its zwitterionic nature may enhance drug solubility and bioavailability.
Scientific Research Applications
Synthesis of Fluorinated Compounds
Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate serves as an important reagent in the synthesis of trifluoromethyl-substituted compounds. Its ability to introduce trifluoromethyl groups into organic molecules is particularly valuable in medicinal chemistry and materials science.
Case Study : Researchers have utilized this compound to synthesize trifluoromethylated aminopyrroles, which are significant for their biological activity and potential therapeutic applications.
Catalysis
This compound can act as a catalyst or catalyst precursor in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. The presence of the boron atom allows for efficient activation of electrophiles.
Data Table: Catalytic Reactions Using this compound
| Reaction Type | Substrate Type | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Aromatic Halides | 85 | |
| Cross-Coupling | Aryl Boronates | 90 | |
| Alkylation | Alkenes | 78 |
Material Science
In material science, this compound is used to modify polymers and create fluorinated materials that exhibit unique thermal and chemical resistance properties.
Case Study : A study demonstrated the enhancement of polymer properties through the incorporation of trifluoromethyl groups via this borate compound, leading to materials suitable for high-performance applications .
Comparison with Similar Compounds
Structural and Electronic Features
Key Similar Compounds :
- Potassium trifluoro(piperidin-1-ylmethyl)borate (CAS: 1268340-93-7): Differs by replacing the pyrrolidinium ring with a six-membered piperidine ring, altering steric and electronic properties .
- Potassium ((diethylamino)methyl)trifluoroborate (CAS: 1686150-29-7): Features a flexible diethylamino group instead of a cyclic amine, reducing rigidity and modifying solubility .
- Potassium trifluoro(1H-pyrazol-1-ylmethyl)borate (CAS: 1445962-99-1): Incorporates a heteroaromatic pyrazole ring, enhancing conjugation and acidity .
Structural Impact :
- Cyclic amines (pyrrolidinium, piperidine) generally exhibit higher thermal stability than acyclic analogs like the diethylamino derivative, as evidenced by decomposition temperatures in thermogravimetric analyses (unpublished data, inferred from ionic liquid studies in ).
Yield Comparison :
Reactivity in Cross-Coupling Reactions
Suzuki–Miyaura Cross-Coupling :
- Target Compound : Effective with aryl chlorides and bromides, yielding N-methylpyrrolidine-functionalized biaryls in 60–85% yields. Reactivity is hindered by steric bulk in ortho-substituted aryl halides .
- Piperidine Analog : Shows marginally higher reactivity with electron-deficient aryl chlorides due to reduced steric hindrance (Table 3 in reports 70–90% yields for electron-poor substrates).
- Pyrazole Derivative : Superior in coupling with heteroaryl chlorides (e.g., pyridyl, indolyl) due to enhanced π-π interactions, achieving 80–95% yields .
Key Data :
| Substrate | Target Compound Yield (%) | Piperidine Analog Yield (%) | Pyrazole Derivative Yield (%) |
|---|---|---|---|
| 4-Chlorotoluene | 82 | 78 | 68 |
| 2-Chloropyridine | 45 | 52 | 91 |
| 4-Nitrochlorobenzene | 88 | 93 | 72 |
Physical and Spectroscopic Properties
19F NMR Shifts :
- Target Compound : δ = -131.0 to -136.4 ppm (DMSO-d6), influenced by the electron-donating pyrrolidinium group .
- Piperidine Analog : δ = -130.5 ppm (DMSO-d6), slightly upfield due to reduced ring strain .
- Diethylamino Derivative: δ = -128.9 ppm (acetone-d6), reflecting greater electron density at boron .
Solubility :
- The target compound is highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in ethers, similar to other aminomethyltrifluoroborates. The pyrazole derivative exhibits improved solubility in dichloromethane due to aromatic stacking .
Q & A
Q. What are the optimal synthetic routes for preparing trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate, and how can reaction conditions be controlled to improve yields?
The synthesis typically involves multi-step procedures, including alkylation of pyrrolidine followed by borate complexation. Key parameters include:
- Temperature control : Maintaining low temperatures (−78°C to 0°C) during lithiation steps to prevent side reactions .
- Solvent selection : Use of anhydrous tetrahydrofuran (THF) or dichloromethane to enhance reaction homogeneity and stability of intermediates .
- Microwave-assisted synthesis : Accelerates reaction rates for steps requiring prolonged heating, improving yields by 15–20% compared to traditional reflux .
- Intermediate characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) and Mass Spectrometry (MS) ensure structural fidelity at each stage .
Q. How is this compound characterized to confirm its structural and ionic properties?
Comprehensive characterization involves:
- Multinuclear NMR :
- ESI-MS : Detects the potassium adduct ([M+K]⁺) to validate molecular weight .
- Elemental analysis : Ensures stoichiometric purity (>95%) .
Q. What role does this compound play in Suzuki–Miyaura cross-coupling reactions?
As a borate reagent, it facilitates coupling with aryl halides via transmetalation. Key applications include:
- Reactivity with aryl chlorides : Achieves coupling yields of 60–85% under Pd catalysis (e.g., Pd(PPh₃)₄) at 80–100°C .
- Electronic effects : The pyrrolidinium group enhances stability by reducing borate hydrolysis, critical for reactions in aqueous or polar solvents .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for trifluoroborate salts?
Discrepancies arise from:
- Decomposition : Hydrolysis in protic solvents (e.g., water, alcohols) alters solubility measurements. Use anhydrous DMSO or DMF for reliable data .
- Units inconsistency : Convert literature values to SI units (e.g., mol·L⁻¹) for direct comparison .
- Experimental validation : Reproduce solubility tests under inert atmospheres (N₂/Ar) to minimize degradation .
Q. What computational tools predict ¹⁹F NMR chemical shifts for trifluoroborate complexes, and what are their limitations?
- DFT methods : Using aug-cc-pvdz basis sets, shifts are calculated with a root-mean-square (RMS) error of ≤1.5 ppm for intramolecular ion pairs .
- Limitations : Intermolecular interactions (e.g., K⁺ proximity) introduce errors up to 11.4 ppm. Explicit solvent models improve accuracy but increase computational cost .
Q. How can reaction conditions be optimized for high-yield cross-coupling using this borate?
Optimization strategies include:
- Catalyst screening : PdCl₂(dppf) outperforms Pd(OAc)₂ in electron-deficient aryl chlorides (Table 3, ).
- Additives : K₂CO₃ or CsF enhances transmetalation efficiency by stabilizing the borate-Pd intermediate .
- Solvent effects : Mixed toluene/water systems improve substrate solubility while minimizing borate hydrolysis .
Q. What stability challenges arise during storage and handling, and how are they mitigated?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
